molecular formula C10H11NS B13911279 (2R)-2-Phenylpropan-1-isothiocyanate

(2R)-2-Phenylpropan-1-isothiocyanate

Cat. No.: B13911279
M. Wt: 177.27 g/mol
InChI Key: FGESWFIKOLPCKC-VIFPVBQESA-N
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Description

(2R)-2-Phenylpropan-1-isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring and a chiral center at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Phenylpropan-1-isothiocyanate typically involves the reaction of (2R)-2-Phenylpropan-1-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

[ \text{(2R)-2-Phenylpropan-1-amine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Phenylpropan-1-isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with amines, alcohols, and other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.

Major Products

The major products formed from these reactions include thiourea derivatives, ureas, and other substituted compounds, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

(2R)-2-Phenylpropan-1-isothiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and urea derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

[(2R)-1-isothiocyanatopropan-2-yl]benzene

InChI

InChI=1S/C10H11NS/c1-9(7-11-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3/t9-/m0/s1

InChI Key

FGESWFIKOLPCKC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CN=C=S)C1=CC=CC=C1

Canonical SMILES

CC(CN=C=S)C1=CC=CC=C1

Origin of Product

United States

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